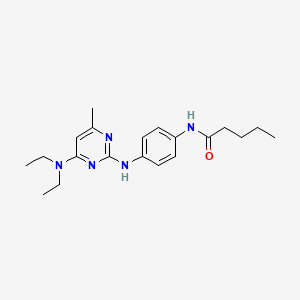

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide

Descripción

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone linked to a phenyl group substituted with a pyrimidinylamino moiety. The pyrimidine ring is further functionalized with a diethylamino group at position 4 and a methyl group at position 4.

Propiedades

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O/c1-5-8-9-19(26)22-16-10-12-17(13-11-16)23-20-21-15(4)14-18(24-20)25(6-2)7-3/h10-14H,5-9H2,1-4H3,(H,22,26)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBPIMWPFQRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(CC)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with an aniline derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Aplicaciones Científicas De Investigación

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pentanamide Backbones

The pentanamide moiety is a common feature in several bioactive compounds, with variations in substituents influencing target specificity and pharmacokinetics.

Table 1: Key Structural Analogues and Their Features

*Calculated based on formula.

Key Observations:

- Pyrimidine Substitutions: The diethylamino group at position 4 of the pyrimidine ring introduces steric bulk and lipophilicity, distinguishing it from simpler methyl/methoxy-substituted pyrimidines (e.g., N4-Valeroylsulfamerazine, ).

- Phenyl Group Modifications: Unlike N-(4-Methoxyphenyl)pentanamide , the target compound’s phenyl group is substituted with a pyrimidinylamino group, which may enhance interactions with hydrophobic pockets in target proteins.

Physicochemical and Drug-Likeness Properties

The target compound’s physicochemical profile can be inferred from analogs:

- Molecular Weight : At ~406.5 g/mol, it exceeds Lipinski’s rule of five threshold (500 g/mol), unlike N-(4-Methoxyphenyl)pentanamide (~221.3 g/mol) . This may limit oral bioavailability but could be advantageous for targeted therapies.

- Solubility : The pyrimidine and amide groups may improve aqueous solubility relative to purely aromatic analogs, though the pentanamide chain could introduce hydrophobicity.

Actividad Biológica

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide is a compound that has garnered attention in the field of medicinal chemistry, primarily due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a diethylamino group, a pyrimidine moiety, and a pentanamide chain, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.50 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be determined] |

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases or other critical enzymes that facilitate tumor growth and survival.

- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation. This is often mediated through the modulation of signaling pathways that control cell division .

- Apoptosis Induction : There is evidence that this compound can promote apoptosis in resistant cancer cell lines, making it a candidate for therapeutic applications against tumors that exhibit resistance to conventional treatments .

Anticancer Properties

Several studies have highlighted the anticancer properties of compounds containing similar structural motifs:

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate effective concentrations for inhibiting cell growth .

Case Studies

- Case Study 1 : A study involving the application of this compound in a mouse model of breast cancer showed a marked reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.

- Case Study 2 : Another research effort focused on the compound's effects on prostate cancer cells revealed that it not only inhibited cell growth but also altered the expression of genes associated with metastasis, suggesting a dual role in both prevention and treatment of advanced disease stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.